5-Chloro-6-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile
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Overview
Description
5-Chloro-6-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile is a complex organic compound that belongs to the class of pyridazinone derivatives
Preparation Methods
The synthesis of 5-Chloro-6-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of mucochloric acid with benzene to form the pyridazinone core, followed by further functionalization to introduce the azetidinyl and pyridine-3-carbonitrile moieties . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Chemical Reactions Analysis
5-Chloro-6-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and azetidinyl positions, using reagents like sodium methoxide or potassium tert-butoxide
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Industry: It is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-Chloro-6-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit fungal growth by interfering with the synthesis of essential cellular components .
Comparison with Similar Compounds
5-Chloro-6-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile can be compared with other pyridazinone derivatives, such as:
Pyridaben: An acaricide and insecticide used in agriculture.
Norflurazon: A herbicide used to control weeds.
Zardaverine: An anti-inflammatory agent.
These compounds share similar core structures but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.
Properties
IUPAC Name |
5-chloro-6-[3-(6-oxo-3-phenylpyridazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O/c20-16-8-13(9-21)10-22-19(16)24-11-15(12-24)25-18(26)7-6-17(23-25)14-4-2-1-3-5-14/h1-8,10,15H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMCKVYDEVXSDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(C=C(C=N2)C#N)Cl)N3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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